molecular formula C21H20N4O2S B2407543 8-(benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303973-16-2

8-(benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2407543
CAS No.: 303973-16-2
M. Wt: 392.48
InChI Key: CLUHAWREBIPZQO-UHFFFAOYSA-N
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Description

8-(benzylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, chemically related to the specified compound, have been designed as tricyclic xanthine derivatives to improve water solubility and evaluated for their potential as multitarget drugs for neurodegenerative diseases. These derivatives have shown potent dual-target-directed actions as A1/A2A adenosine receptor antagonists, with several compounds also inhibiting monoamine oxidases (MAO). Such compounds, by acting on multiple targets relevant for both symptomatic and disease-modifying treatment of neurodegenerative diseases, could offer advantages over single-target therapeutics (Brunschweiger et al., 2014).

Synthetic Methodology and Protective Group Utilization

Research into the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has highlighted the importance of protective groups, such as the thietanyl group, in the synthesis of compounds with no substituents in the N7 position. This methodology demonstrates a route to synthesize new 1,8-disubstituted 3-methyl-3,7-dihydro1H-purine-2,6-diones, crucial for further chemical modifications and applications in medicinal chemistry (Khaliullin & Shabalina, 2020).

Molecular Structure and Drug Design

The study of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, a structurally similar compound, provided insights into the molecular geometry and interactions of purine derivatives. Such detailed structural analyses are foundational for the rational design of new therapeutic agents, especially those targeting specific molecular pathways or receptors (Karczmarzyk et al., 1995).

DPP-IV Inhibitors for Diabetes Treatment

3-Methyl-3,7-dihydro-purine-2,6-dione derivatives, akin to the compound of interest, have been synthesized and characterized as dipeptidyl peptidase IV (DPP-IV) inhibitors, displaying moderate to good inhibitory activities. These findings are significant in the context of developing new treatments for type 2 diabetes, showcasing the versatility of purine derivatives in medicinal chemistry (Mo et al., 2015).

Properties

IUPAC Name

8-benzylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-7-6-10-16(11-14)12-25-17-18(24(2)20(27)23-19(17)26)22-21(25)28-13-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUHAWREBIPZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=CC=C4)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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